![molecular formula C16H26ClNO2 B4175958 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride](/img/structure/B4175958.png)
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride
Overview
Description
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride (CDP) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CDP is a beta-adrenergic receptor antagonist, which means it can block the effects of the hormone adrenaline on the body.
Mechanism of Action
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride acts as a beta-adrenergic receptor antagonist, which means it can block the effects of adrenaline on the body. Adrenaline is a hormone that is released in response to stress and can increase heart rate, blood pressure, and respiratory rate. By blocking the effects of adrenaline, 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride can reduce the workload on the heart and decrease blood pressure.
Biochemical and Physiological Effects:
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the expression of genes involved in cancer cell proliferation and increase the expression of genes involved in cell death. 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride has also been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. In addition, 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride has been shown to improve heart function by decreasing heart rate and increasing the strength of heart contractions.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride in lab experiments is its specificity for beta-adrenergic receptors. This allows researchers to selectively target these receptors without affecting other receptors in the body. However, one limitation of 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals.
Future Directions
There are several potential future directions for research on 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride. One area of interest is the development of 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride analogs with improved efficacy and safety profiles. Another area of interest is the investigation of 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride's potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the molecular mechanisms underlying 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride's anti-cancer effects.
Scientific Research Applications
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, particularly in the treatment of breast cancer. 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride has also been investigated for its potential use in the treatment of heart failure, hypertension, and arrhythmias. Additionally, 1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(cyclopentylamino)-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-12-7-8-16(13(2)9-12)19-11-15(18)10-17-14-5-3-4-6-14;/h7-9,14-15,17-18H,3-6,10-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODMBZTUOUFHGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CNC2CCCC2)O)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196969 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Cyclopentylamino)-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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